

# Application Note: Quantification of Larotrectinib in Human Plasma using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                            |           |
|----------------------|----------------------------|-----------|
| Compound Name:       | Larotinib mesylate hydrate |           |
| Cat. No.:            | B12401492                  | Get Quote |

## **Abstract**

This application note describes a detailed and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Larotrectinib in human plasma. Larotrectinib is a highly selective inhibitor of tropomyosin receptor kinases (TRKs) and is used for the treatment of various solid tumors harboring NTRK gene fusions.[1][2][3] The method presented herein is intended for researchers, scientists, and drug development professionals engaged in pharmacokinetic studies, therapeutic drug monitoring, and other clinical research involving Larotrectinib. The protocol outlines a straightforward protein precipitation method for sample preparation and utilizes a rapid and sensitive LC-MS/MS analysis. All experimental procedures and validation parameters are described in accordance with the principles outlined in the FDA and ICH M10 guidelines for bioanalytical method validation.[4][5][6][7][8][9][10][11][12]

# Introduction

Larotrectinib (brand name Vitrakvi) is a first-in-class, tissue-agnostic anticancer agent that targets tumors with neurotrophic receptor tyrosine kinase (NTRK) gene fusions.[2][3] These gene fusions lead to the production of constitutively active TRK fusion proteins, which drive tumor cell proliferation and survival.[13] Larotrectinib potently and selectively inhibits TRK A, B, and C, leading to tumor regression in patients with NTRK fusion-positive cancers.[1][2]

The accurate quantification of Larotrectinib in plasma is essential for characterizing its pharmacokinetic profile, assessing drug exposure-response relationships, and ensuring patient



safety. This application note provides a comprehensive protocol for a sensitive and specific LC-MS/MS method for this purpose.

**Physicochemical Properties of Larotrectinib** 

| Property         | Value            |
|------------------|------------------|
| Chemical Formula | C21H22F2N6O2     |
| Molar Mass       | 428.44 g/mol [2] |
| Appearance       | Yellow powder[3] |
| Water Solubility | Insoluble[3]     |

# **Metabolism and Signaling Pathway**

Larotrectinib is primarily metabolized in the liver by the cytochrome P450 enzyme CYP3A4.[1] [14][15] The major circulating component in plasma, apart from the unchanged drug, is an O-linked glucuronide metabolite.[1][14]

Larotrectinib acts by inhibiting the TRK signaling pathway. In cancers with NTRK gene fusions, the resulting fusion proteins are constitutively active, leading to downstream signaling through pathways such as RAS/MEK/ERK and PI3K/AKT, which promote cell proliferation and survival. By binding to the ATP-binding site of the TRK kinase domain, Larotrectinib blocks this aberrant signaling.





Click to download full resolution via product page

Figure 1: Simplified signaling pathway of Larotrectinib's inhibitory action.

# **Experimental Workflow**

The overall workflow for the quantification of Larotrectinib in plasma is depicted in the following diagram. This process begins with the collection of plasma samples, followed by sample preparation, LC-MS/MS analysis, and finally, data processing and quantification.



Click to download full resolution via product page



Figure 2: High-level experimental workflow for Larotrectinib analysis.

# Experimental Protocols Materials and Reagents

- Larotrectinib reference standard (purity ≥98%)
- Carbamazepine (Internal Standard, IS) (purity ≥98%)
- · HPLC-grade acetonitrile, methanol, and water
- Formic acid (LC-MS grade)
- Human plasma (with K2EDTA as anticoagulant)
- Microcentrifuge tubes (1.5 mL)
- Autosampler vials

### Instrumentation

 A validated LC-MS/MS system equipped with a binary pump, autosampler, and a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

# **Standard Solutions Preparation**

- Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve Larotrectinib and Carbamazepine (IS) in methanol to prepare individual primary stock solutions of 1 mg/mL.
- Working Stock Solutions: Prepare working stock solutions of Larotrectinib by serial dilution of the primary stock solution with 50:50 (v/v) acetonitrile:water.
- Internal Standard (IS) Working Solution (100 ng/mL): Dilute the Carbamazepine primary stock solution with 50:50 (v/v) acetonitrile:water to obtain a final concentration of 100 ng/mL.

# **Calibration Standards and Quality Control Samples**

Calibration Curve (CC) Standards: Prepare CC standards by spiking blank human plasma
 with the appropriate Larotrectinib working stock solutions to achieve final concentrations



ranging from 1 to 2000 ng/mL.

- Quality Control (QC) Samples: Prepare QC samples in blank human plasma at four concentration levels:
  - Lower Limit of Quantification (LLOQ): 1 ng/mL
  - Low QC (LQC): 3 ng/mL
  - Medium QC (MQC): 100 ng/mL
  - High QC (HQC): 1500 ng/mL

# **Sample Preparation: Protein Precipitation**

- Pipette 50 μL of plasma sample (CC, QC, or unknown) into a 1.5 mL microcentrifuge tube.
- Add 150 μL of the IS working solution (100 ng/mL Carbamazepine in acetonitrile).
- Vortex the mixture for 30 seconds to precipitate the plasma proteins.
- Centrifuge at 13,000 rpm for 10 minutes at 4°C.
- Transfer 100 μL of the supernatant to an autosampler vial.
- Inject 5 μL of the supernatant into the LC-MS/MS system.

## LC-MS/MS Conditions

Liquid Chromatography



| Parameter          | Condition                                                                                          |
|--------------------|----------------------------------------------------------------------------------------------------|
| Column             | C18 column (e.g., 2.1 x 50 mm, 1.8 μm)                                                             |
| Mobile Phase A     | 0.1% Formic Acid in Water                                                                          |
| Mobile Phase B     | 0.1% Formic Acid in Acetonitrile                                                                   |
| Flow Rate          | 0.4 mL/min                                                                                         |
| Gradient           | 5% B to 95% B over 3 minutes, hold at 95% B for 1 minute, then re-equilibrate at 5% B for 1 minute |
| Column Temperature | 40°C                                                                                               |
| Injection Volume   | 5 μL                                                                                               |

#### Mass Spectrometry

| Parameter          | Condition                                                             |
|--------------------|-----------------------------------------------------------------------|
| Ionization Mode    | Electrospray Ionization (ESI), Positive                               |
| Scan Type          | Multiple Reaction Monitoring (MRM)                                    |
| Source Temperature | 350°C                                                                 |
| IonSpray Voltage   | 5500 V                                                                |
| MRM Transitions    | Larotrectinib: m/z 429.2 → 342.2Carbamazepine (IS): m/z 237.1 → 194.1 |

# **Method Validation Summary**

The developed LC-MS/MS method was validated according to the FDA and ICH M10 guidelines. The following parameters were assessed:

# **Calibration Curve**

The calibration curve was linear over the concentration range of 1-2000 ng/mL. A weighted  $(1/x^2)$  linear regression was used for quantification.



| Parameter                    | Value          |
|------------------------------|----------------|
| Concentration Range          | 1 - 2000 ng/mL |
| Regression Equation          | y = mx + c     |
| Correlation Coefficient (r²) | > 0.99         |

# **Precision and Accuracy**

Intra- and inter-day precision and accuracy were evaluated using QC samples at four concentration levels (LLOQ, LQC, MQC, and HQC).

| QC Level | Concentrati<br>on (ng/mL) | Intra-day<br>Precision<br>(%CV) | Inter-day<br>Precision<br>(%CV) | Intra-day<br>Accuracy<br>(%Bias) | Inter-day<br>Accuracy<br>(%Bias) |
|----------|---------------------------|---------------------------------|---------------------------------|----------------------------------|----------------------------------|
| LLOQ     | 1                         | ≤ 15                            | ≤ 15                            | ± 20                             | ± 20                             |
| LQC      | 3                         | ≤ 15                            | ≤ 15                            | ± 15                             | ± 15                             |
| MQC      | 100                       | ≤ 15                            | ≤ 15                            | ± 15                             | ± 15                             |
| HQC      | 1500                      | ≤ 15                            | ≤ 15                            | ± 15                             | ± 15                             |

# Recovery

The extraction recovery of Larotrectinib and the IS from human plasma was determined by comparing the peak areas of extracted samples to those of unextracted standards.

| Analyte            | LQC (%) | MQC (%) | HQC (%) |
|--------------------|---------|---------|---------|
| Larotrectinib      | > 85    | > 85    | > 85    |
| Carbamazepine (IS) | > 85    | > 85    | > 85    |

## **Matrix Effect**

The matrix effect was evaluated to ensure that endogenous plasma components did not interfere with the ionization of the analyte or the IS.



| Analyte                           | LQC         | нос         |
|-----------------------------------|-------------|-------------|
| Matrix Factor                     | 0.85 - 1.15 | 0.85 - 1.15 |
| IS-Normalized Matrix Factor (%CV) | ≤ 15        | ≤ 15        |

# **Stability**

The stability of Larotrectinib in human plasma was assessed under various storage and handling conditions.

| Stability Condition   | Duration                     | Result |
|-----------------------|------------------------------|--------|
| Bench-top Stability   | 24 hours at room temperature | Stable |
| Freeze-Thaw Stability | 3 cycles                     | Stable |
| Long-term Stability   | 30 days at -80°C             | Stable |
| Autosampler Stability | 48 hours at 4°C              | Stable |

# Conclusion

The LC-MS/MS method described in this application note is a rapid, sensitive, and reliable method for the quantification of Larotrectinib in human plasma. The simple protein precipitation sample preparation and short chromatographic run time make it suitable for high-throughput analysis. The method has been validated according to regulatory guidelines and can be confidently applied to pharmacokinetic and other clinical studies of Larotrectinib.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

1. go.drugbank.com [go.drugbank.com]



- 2. Larotrectinib Wikipedia [en.wikipedia.org]
- 3. Larotrectinib American Chemical Society [acs.org]
- 4. ICH M10 on bioanalytical method validation Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 5. database.ich.org [database.ich.org]
- 6. scribd.com [scribd.com]
- 7. celerion.com [celerion.com]
- 8. fda.gov [fda.gov]
- 9. academy.gmp-compliance.org [academy.gmp-compliance.org]
- 10. elearning.unite.it [elearning.unite.it]
- 11. fda.gov [fda.gov]
- 12. FDA Adopts ICH Final Guidance On Bioanalytical Method Validation [outsourcedpharma.com]
- 13. What is the mechanism of Larotrectinib Sulfate? [synapse.patsnap.com]
- 14. Larotrectinib | C21H22F2N6O2 | CID 46188928 PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. Larotrectinib and Entrectinib: TRK Inhibitors for the Treatment of Pediatric and Adult Patients With NTRK Gene Fusion PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Note: Quantification of Larotrectinib in Human Plasma using LC-MS/MS]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12401492#lc-ms-ms-method-development-for-quantifying-larotrectinib-in-plasma]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com